molecular formula C12H14O6 B11967959 2-Acetyl-3,4-bis-(acetoxymethyl)-furan

2-Acetyl-3,4-bis-(acetoxymethyl)-furan

Cat. No.: B11967959
M. Wt: 254.24 g/mol
InChI Key: SKHYQHDPMMOLPW-UHFFFAOYSA-N
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Description

2-Acetyl-3,4-bis-(acetoxymethyl)-furan is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,4-bis-(acetoxymethyl)-furan typically involves the following steps:

    Starting Materials: The synthesis begins with furan, which is commercially available or can be synthesized from furfural.

    Acetylation: The furan ring is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the acetylation and acetoxymethylation reactions.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,4-bis-(acetoxymethyl)-furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The acetoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-3,4-bis-(acetoxymethyl)-furan has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-3,4-bis-(acetoxymethyl)-furan involves its interaction with molecular targets such as enzymes or receptors. The acetyl and acetoxymethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylfuran: Lacks the acetoxymethyl groups, making it less reactive in certain chemical reactions.

    3,4-Diacetoxymethylfuran: Lacks the acetyl group, which affects its chemical properties and applications.

    2,5-Dimethylfuran: Has different substituents, leading to distinct chemical behavior and uses.

Properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

[5-acetyl-4-(acetyloxymethyl)furan-3-yl]methyl acetate

InChI

InChI=1S/C12H14O6/c1-7(13)12-11(6-17-9(3)15)10(5-18-12)4-16-8(2)14/h5H,4,6H2,1-3H3

InChI Key

SKHYQHDPMMOLPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CO1)COC(=O)C)COC(=O)C

Origin of Product

United States

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